molecular formula C18H25NO3 B13354461 tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B13354461
M. Wt: 303.4 g/mol
InChI Key: WQWIZVCYTAYURL-UHFFFAOYSA-N
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Description

tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate: is a versatile small molecule scaffold used in various scientific research and industrial applications. This compound is known for its unique structure, which includes a furo[3,4-c]pyrrole ring system, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a robust approach for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to various receptors, influencing biological processes such as enzyme activity and signal transduction . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
  • Rel-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate

Uniqueness: tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate stands out due to its benzyl substitution, which imparts unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-17(2,3)22-16(20)18-12-19(10-15(18)11-21-13-18)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWIZVCYTAYURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CN(CC1COC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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